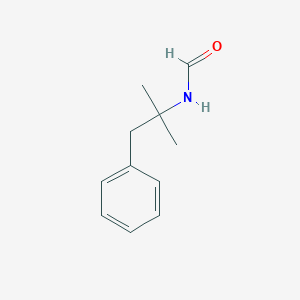

N-(alpha,alpha-Dimethylphenethyl)formamide

Description

The exact mass of the compound N-(alpha,alpha-Dimethylphenethyl)formamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(alpha,alpha-Dimethylphenethyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(alpha,alpha-Dimethylphenethyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methyl-1-phenylpropan-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURGCJDOKTFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279270 | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52117-13-2 | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52117-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(alpha,alpha-Dimethylphenethyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(α,α-dimethylphenethyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of N-(alpha,alpha-Dimethylphenethyl)formamide?

The following technical guide details the physical properties, synthesis, and characterization of N-(α,α-Dimethylphenethyl)formamide, a critical intermediate in the synthesis of phentermine.

Physical Properties, Synthesis, and Characterization

Executive Summary

N-(α,α-Dimethylphenethyl)formamide (CAS 52117-13-2) is a secondary amide intermediate primarily utilized in the industrial synthesis of the anorectic agent phentermine. Structurally, it consists of a formyl group attached to a sterically hindered tertiary carbinamine center. Its formation via the Ritter reaction represents a classic example of nucleophilic attack by nitriles on tertiary carbocations. This guide provides an exhaustive analysis of its physicochemical data, synthetic pathways, and spectral characteristics to support process optimization and quality control.

Chemical Identity & Nomenclature[1]

| Property | Detail |

| IUPAC Name | N-(2-Methyl-1-phenylpropan-2-yl)formamide |

| Common Synonyms | N-Formylphentermine; N-(1,1-Dimethyl-2-phenylethyl)formamide; α,α-Dimethylphenethylformamide |

| CAS Registry Number | 52117-13-2 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| SMILES | CC(C)(CC1=CC=CC=C1)NC=O[1][2] |

| InChI Key | VDURGCJDOKTFHJ-UHFFFAOYSA-N |

Physical & Thermodynamic Properties[1]

The following data consolidates experimental values and computed physicochemical descriptors.

Experimental Data

| Property | Value / Range | Condition |

| Physical State | Solid (Crystalline) | @ 25°C, 1 atm |

| Appearance | Off-white to white crystals | Purified state |

| Melting Point | 61 °C | Experimental [1] |

| Boiling Point | > 280 °C (Predicted) | Decomposes before boiling |

| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic (LogP > 2) |

| Solubility (Organics) | High | Soluble in DCM, Methanol, EtOAc, DMSO |

Computed Descriptors

| Descriptor | Value | Significance |

| XLogP3 | 2.1 | Moderate lipophilicity; crosses BBB readily |

| TPSA | 29.1 Ų | Polar surface area dominated by amide moiety |

| H-Bond Donors | 1 | Amide N-H |

| H-Bond Acceptors | 1 | Carbonyl Oxygen |

| Rotatable Bonds | 3 | High conformational flexibility in the benzyl chain |

Synthesis & Reaction Mechanism[4][5][6][7]

The most robust synthesis of N-(α,α-Dimethylphenethyl)formamide is the Ritter Reaction . This pathway utilizes a tertiary alcohol precursor and a cyanide source in strong acid, avoiding the use of unstable free amines.

The Ritter Reaction Pathway

The reaction proceeds via the generation of a tertiary benzylic carbocation from 1-phenyl-2-methylpropan-2-ol (dimethylbenzylcarbinol). This electrophile is intercepted by hydrogen cyanide (generated in situ from NaCN/H₂SO₄) to form a nitrilium ion, which upon aqueous workup yields the formamide.

Figure 1: Mechanistic pathway for the synthesis of N-formylphentermine via the Ritter reaction.

Experimental Protocol (Bench Scale)

Safety Note: This protocol involves sodium cyanide and sulfuric acid. All operations must be performed in a fume hood with appropriate cyanide antidote kits available.

-

Reagent Prep: Charge a 3-neck flask with 1-phenyl-2-methylpropan-2-ol (1.0 eq) and glacial acetic acid (solvent).

-

Acid Addition: Cool to 0-5°C. Add sulfuric acid (conc., 2.0 eq) dropwise to generate the carbocation.

-

Nitrile Addition: Slowly add sodium cyanide (1.5 eq) dissolved in minimal water (or generate HCN in situ carefully). Note: Industrial processes may use HCN gas directly.

-

Reaction: Stir at 25-40°C for 4-6 hours.

-

Quench: Pour the reaction mixture onto crushed ice.

-

Isolation: The formamide precipitates as an off-white solid. Filter and wash with cold water to remove acid/salts.

-

Purification: Recrystallize from ethanol/water or hexanes to obtain the pure product (MP: 61°C).

Characterization & Spectral Analysis

Identification of the compound relies on the distinct amide signatures in IR and NMR spectroscopy.

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the amide functional group.

-

3300 – 3400 cm⁻¹: N-H stretching vibration (broad, medium intensity).

-

1660 – 1680 cm⁻¹: Amide I band (C=O stretch). This is the diagnostic peak for formamides.

-

1520 – 1550 cm⁻¹: Amide II band (N-H bending).

-

700 & 750 cm⁻¹: Monosubstituted benzene ring deformations.

Nuclear Magnetic Resonance (¹H-NMR)

The formamide group exhibits restricted rotation around the C-N bond, often resulting in rotamers (cis/trans isomers) visible in the NMR spectrum at room temperature.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Formyl H (-CH O) | 8.0 – 8.3 | Singlet (split by rotamers) | 1H | Diagnostic amide proton |

| Amide NH (-NH -) | 5.5 – 6.5 | Broad Singlet | 1H | Exchangeable with D₂O |

| Aromatic (Ph-H ) | 7.1 – 7.4 | Multiplet | 5H | Phenyl ring protons |

| Benzylic (Ph-CH ₂-) | 2.8 – 3.0 | Singlet | 2H | Methylene bridge |

| Gem-Dimethyl (-C(CH ₃)₂) | 1.3 – 1.4 | Singlet (split by rotamers) | 6H | Methyl groups on quaternary C |

Note: In CDCl₃, the gem-dimethyl signal may appear as two unequal singlets due to the cis/trans conformers of the formamide group.

Stability and Storage

-

Stability: Stable under standard laboratory conditions. Resistant to autoxidation.

-

Hydrolysis: Slowly hydrolyzes in the presence of strong acids or bases at elevated temperatures to yield Phentermine and formic acid.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards). Keep container tightly closed to prevent moisture absorption.

References

-

Santa Cruz Biotechnology. (2025). Safety Data Sheet: N-(1,1-Dimethyl-2-phenylethyl)formamide. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104077, N-(1,1-Dimethyl-2-phenylethyl)formamide. Retrieved from

-

CymitQuimica. (2025). Product Analysis: α,α-Dimethylphenethylformamide. Retrieved from

-

Upadhyaya, K., et al. (2024).[3] Synthesis of Phentermine and its Derivatives. Current Organic Synthesis, 21(5). Retrieved from

Sources

N-(alpha,alpha-Dimethylphenethyl)formamide chemical structure and IUPAC name.

[1][2][3]

Abstract

N-(α,α-Dimethylphenethyl)formamide (CAS: 52117-13-2) is a critical intermediate in the industrial synthesis of the anorectic agent Phentermine.[1][2] Chemically defined as the N-formyl derivative of 2-methyl-1-phenylpropan-2-amine, this molecule serves as a pivotal case study in the application of the Ritter Reaction for constructing sterically hindered amides. This technical guide elucidates its structural properties, synthetic pathways, and analytical characterization, providing researchers with a definitive reference for handling, synthesizing, and profiling this compound in drug development matrices.

Structural Elucidation & Nomenclature

Chemical Identity

The nomenclature of this compound often causes confusion due to the mixing of trivial (common) and systematic naming conventions.

-

IUPAC Name: N-(2-methyl-1-phenylpropan-2-yl)formamide [3][1][2][4]

-

Common Name: N-Formylphentermine

-

Trivial Name: N-(α,α-Dimethylphenethyl)formamide[3][1][2]

-

Note: The "α,α-dimethyl" designation refers to the two methyl groups attached to the carbon adjacent to the nitrogen atom (the

-carbon relative to the amine function), distinguishing it from the linear phenethylamine skeleton.

-

Molecular Descriptors

| Property | Value |

| CAS Registry Number | 52117-13-2 |

| Molecular Formula | |

| Molecular Weight | 177.24 g/mol |

| SMILES | CC(C)(CC1=CC=CC=C1)NC=O |

| InChI Key | VDURGCJDOKTFHJ-UHFFFAOYSA-N |

| Chirality | Achiral (The C2 carbon possesses a plane of symmetry due to two identical methyl groups).[2][5] |

Synthetic Pathway: The Ritter Reaction[6][7][8][9][10]

The primary route to N-(α,α-Dimethylphenethyl)formamide is the Ritter Reaction , a classic acid-catalyzed nucleophilic addition of a nitrile to a carbenium ion. This pathway is preferred over direct formylation of phentermine due to the availability of the tertiary alcohol precursor.

Mechanistic Workflow

The synthesis relies on generating a stable tertiary carbocation from 1-phenyl-2-methylpropan-2-ol (or the alkene methallyl benzene ). In the presence of a strong acid (typically sulfuric acid) and a cyanide source (HCN generated in situ or NaCN), the carbocation undergoes attack by the nitrile nitrogen.

Pathway Logic:

-

Protonation & Dehydration: The precursor alcohol is protonated and loses water to form the tertiary benzyl dimethyl carbinyl cation . This cation is stabilized by hyperconjugation and induction.

-

Nucleophilic Attack: The lone pair on the nitrogen of Hydrogen Cyanide (HCN) attacks the electrophilic carbocation, forming a Nitrilium ion .

-

Hydrolysis: Water attacks the nitrilium ion to form an imidate, which tautomerizes to the final formamide.

Reaction Pathway Diagram

Figure 1: Mechanistic flow of the Ritter Reaction converting the tertiary alcohol to the target formamide.

Experimental Protocol

Safety Warning: This protocol involves the generation of Hydrogen Cyanide (HCN) in situ or the use of Sodium Cyanide (NaCN) in strong acid. This is an extremely hazardous procedure requiring a fume hood, HCN detectors, and specific antidotes (e.g., hydroxocobalamin) on hand.

Synthesis Methodology

This protocol is adapted from standard Ritter reaction conditions for tertiary benzylic alcohols [1, 2].

Reagents:

-

1-Phenyl-2-methylpropan-2-ol (1.0 eq)

-

Sodium Cyanide (NaCN) (1.5 eq)

-

Sulfuric Acid (H2SO4), concentrated (2.0 eq)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel, dissolve 1-phenyl-2-methylpropan-2-ol in glacial acetic acid.

-

Cyanide Addition: Carefully add NaCN to the solution. Note: Ensure the system is closed and vented through a scrubber.

-

Acid Catalysis: Cool the mixture to 0–5°C in an ice bath. Dropwise add concentrated H2SO4 over 30 minutes. The temperature must be controlled to prevent polymerization of the intermediate alkene.

-

Mechanism Check: The acid reacts with NaCN to generate HCN in situ, which immediately reacts with the carbocation generated from the alcohol.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

-

Quenching: Pour the reaction mixture slowly onto crushed ice/water. The sudden dilution hydrolyzes the nitrilium salt to the target formamide.

-

Isolation: Extract the aqueous layer with Dichloromethane (DCM) (

mL). Wash the organic phase with saturated -

Purification: Dry over

, filter, and concentrate in vacuo. The crude N-(α,α-dimethylphenethyl)formamide can be recrystallized from hexane/ethyl acetate or used directly if purity >95%.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Logic |

| 1.35 | Singlet (6H) | Gem-dimethyl groups are equivalent due to symmetry. | ||

| 2.95 | Singlet (2H) | Benzylic protons shielded by the ring current. | ||

| 5.30 | Broad Singlet (1H) | Amide proton (exchangeable). | ||

| 8.05 | Singlet/Doublet (1H) | Formyl proton (distinctive downfield shift). | ||

| 7.15–7.35 | Multiplet (5H) | Aromatic phenyl ring protons. |

Infrared Spectroscopy (FT-IR)

-

3300 cm⁻¹: N-H stretch (Amide).

-

1660–1690 cm⁻¹: C=O stretch (Amide I band). Strong diagnostic peak.

-

1530 cm⁻¹: N-H bend (Amide II band).

Pharmaceutical & Regulatory Context

Role in Phentermine Manufacturing

N-(α,α-Dimethylphenethyl)formamide is the immediate precursor to Phentermine . In industrial settings, the formamide is subjected to acid hydrolysis (e.g., refluxing with HCl) to cleave the formyl group, yielding the free amine (Phentermine).

Impurity Profiling

In drug substance analysis, this compound is a known process-related impurity . If the hydrolysis step is incomplete, trace amounts of the formamide may remain in the final Phentermine Hydrochloride API.

-

Limit of Quantitation (LOQ): Analytical methods (HPLC-UV or LC-MS) must typically detect this impurity at levels

per ICH Q3A guidelines. -

Retention Time: In reverse-phase HPLC (C18 column), the formamide is less polar than Phentermine and will elute after the main peak.

Degradation Pathway Diagram

Figure 2: Conversion of the formamide intermediate to active Phentermine via hydrolysis.

References

-

Gajda, T., & Zwierzak, A. (1981). Phase-Transfer-Catalyzed N-Formylation of Primary and Secondary Amines. Synthesis, 1981(12), 1005–1008. Link

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104077, N-(1,1-Dimethyl-2-phenylethyl)formamide.[2] PubChem. Link

-

Feng, C., et al. (2018).[6][7] Fe(ClO4)3·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides. Synlett, 29, 2257-2264.[6][7] Link

Sources

- 1. a,a-Dimethylphenethylformamide | CymitQuimica [cymitquimica.com]

- 2. N-(1,1-Dimethyl-2-phenylethyl)formamide | C11H15NO | CID 104077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 52117-13-2 | Fisher Scientific [fishersci.de]

- 4. Buy Online CAS Number 52117-13-2 - TRC - a,a-Dimethylphenethylformamide | LGC Standards [lgcstandards.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Ritter Reaction [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

N-(alpha,alpha-Dimethylphenethyl)formamide CAS number 52117-13-2.

Technical Whitepaper: Characterization, Synthesis, and Control of N-(α,α-Dimethylphenethyl)formamide

CAS Number: 52117-13-2 Synonyms: N-Formylphentermine, Phentermine Impurity A, N-(1,1-Dimethyl-2-phenylethyl)formamide.[1][2]

Executive Summary

N-(α,α-Dimethylphenethyl)formamide (CAS 52117-13-2) is the N-formyl derivative of the anorectic drug Phentermine.[2] In pharmaceutical development, it holds a dual status: it is the critical intermediate in the Ritter reaction synthesis of Phentermine and, consequently, a regulated process impurity (often designated as Impurity A) in the final API.

This technical guide provides a comprehensive framework for the identification, synthesis of reference standards, and analytical control of this compound. It is designed for process chemists and analytical scientists tasked with optimizing Phentermine yield or validating impurity profiles for regulatory submission (ANDA/NDA).[2]

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | N-(2-methyl-1-phenylpropan-2-yl)formamide |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Physical State | White to Off-white Solid / Crystalline Powder |

| Melting Point | 75–78 °C (Experimental) |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform; Low solubility in water.[1][2][3][4] |

| pKa (Calculated) | ~13.5 (Amide nitrogen is non-basic compared to the amine) |

| Key Function | Synthetic Intermediate / Process Impurity |

Mechanistic Origin: The Ritter Reaction Pathway

To control this impurity, one must understand its genesis. Phentermine is industrially synthesized via the Ritter Reaction .[2]

-

Precursor: 1-Phenyl-2-methyl-2-propanol (Dimethylbenzylcarbinol).[2]

-

Reagent: Hydrogen Cyanide (HCN) or Sodium Cyanide (NaCN) in concentrated Sulfuric Acid (H₂SO₄).

-

Mechanism: The tertiary alcohol is protonated and dehydrated to form a stable tertiary carbocation.[2] This electrophile is attacked by the nitrogen of the nitrile (HCN), forming a nitrilium ion. Upon aqueous workup, this ion tautomerizes to form N-(α,α-Dimethylphenethyl)formamide .[2]

-

Final Step (Hydrolysis): The formamide is hydrolyzed (typically with HCl) to yield Phentermine.[2] Incomplete hydrolysis results in CAS 52117-13-2 contaminating the final product.

Visualization: Ritter Synthesis & Impurity Formation

Figure 1: The mechanistic pathway showing N-Formylphentermine as the obligate intermediate in the Ritter synthesis of Phentermine.[2]

Protocol: Synthesis of Reference Standard

For analytical method validation (accuracy, linearity, LOD/LOQ), a high-purity reference standard of CAS 52117-13-2 is required.[2] While it can be isolated from the reaction mid-stream, a direct synthesis from Phentermine is cleaner and yields a higher purity standard.

Objective: Synthesize >98% pure N-(α,α-Dimethylphenethyl)formamide. Reaction Type: N-Formylation of a primary amine.[2]

Reagents:

-

Phentermine Free Base (10.0 mmol)[2]

-

Ethyl Formate (Excess, solvent/reagent)

-

Catalytic additive: Formic acid (optional) or reflux conditions.[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.49 g (10 mmol) of Phentermine free base in 20 mL of Ethyl Formate.

-

Reflux: Heat the mixture to reflux (approx. 54 °C) under a nitrogen atmosphere. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3) or HPLC.[1][2][5] The reaction typically requires 12–24 hours for completion.[2]

-

Workup: Evaporate the excess ethyl formate under reduced pressure (Rotavap) to yield a viscous oil or semi-solid.

-

Purification:

-

Crystallization: Recrystallize from a mixture of Hexane/Ethyl Acetate to obtain white crystals.

-

Validation: Confirm structure via ¹H-NMR (Look for the formyl proton singlet/doublet around 8.0–8.3 ppm) and MS (m/z 178 [M+H]⁺).

Analytical Methodology: HPLC-UV Detection

The amide bond significantly alters the polarity compared to the amine, allowing for easy separation. However, the lack of a strong chromophore beyond the phenyl ring requires low-UV detection.[2]

Method Type: Reversed-Phase HPLC (RP-HPLC)[2]

| Parameter | Condition |

| Column | C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[2]5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 60% B; 15-20 min: 60% -> 90% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Amide band) and 254 nm (Phenyl ring) |

| Retention Logic | Phentermine (Amine) will elute early due to protonation at pH 2.[2]5. The N-Formyl impurity (Neutral) will be significantly more retained, eluting later in the gradient.[2] |

Visualization: Analytical Logic Flow

Figure 2: Separation logic relying on the pH-dependent ionization of Phentermine vs. the neutral nature of the N-Formyl impurity.[2]

Regulatory & Safety Context

-

Impurity Classification: Under ICH Q3A(R2) guidelines, this is a process-related impurity.[2]

-

Limits: For an API with a max daily dose < 2g, the reporting threshold is typically 0.05%, and the qualification threshold is 0.15%.

-

Toxicity: While specific toxicology data on the N-formyl derivative is sparse, it is generally considered less toxic than the parent amine but must be controlled to ensure dosage accuracy and product stability.[2]

-

Handling: Treat as a potential irritant.[2] Use standard PPE (Gloves, Goggles, Lab Coat).

References

-

Toronto Research Chemicals. alpha,alpha-Dimethylphenethylformamide Product Sheet. Retrieved from [2][4]

-

PubChem. N-(2-methyl-1-phenylpropan-2-yl)formamide (Compound Summary). National Library of Medicine.[2] Retrieved from [2]

-

Cleanchem Laboratories. Phentermine Impurity A (CAS 52117-13-2).[2][6] Retrieved from [2]

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[2] I. Amides from Alkenes and Mon monohydric Alcohols. Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational chemistry for the synthesis pathway).[2][7]

-

Helix Chromatography. HPLC Methods for analysis of Phentermine and Impurities. Retrieved from

Sources

- 1. CAS RN 52117-13-2 | Fisher Scientific [fishersci.de]

- 2. N-Formylmethamphetamine | C11H15NO | CID 170705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. a,a-Dimethylphenethylformamide | CymitQuimica [cymitquimica.com]

- 4. Buy Online CAS Number 52117-13-2 - TRC - a,a-Dimethylphenethylformamide | LGC Standards [lgcstandards.com]

- 5. helixchrom.com [helixchrom.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. Formetorex - Wikipedia [en.wikipedia.org]

Characterization and Synthetic Implications of N-(α,α-Dimethylphenethyl)formamide

A Technical Monograph for Pharmaceutical Development

Executive Summary

N-(α,α-Dimethylphenethyl)formamide (also known as N-formylphentermine ) is a critical process-related impurity and synthetic intermediate associated with the manufacture of Phentermine , a widely prescribed anorectic agent. Its presence is often indicative of specific synthetic routes, particularly those involving the Ritter reaction or Leuckart-Wallach reductive amination.

For drug development scientists, this molecule represents more than a mere impurity; it is a marker of reaction efficiency and a challenge in analytical resolution due to its rotational isomerism (rotamers). This guide outlines its physicochemical properties, synthetic origins, and rigorous characterization protocols.[1]

Part 1: Molecular Identity & Physicochemical Core

The following data constitutes the validated identity profile for N-(α,α-Dimethylphenethyl)formamide.

| Property | Specification | Technical Notes |

| IUPAC Name | N-(2-methyl-1-phenylpropan-2-yl)formamide | Often referred to as N-formylphentermine in impurity profiling.[2] |

| CAS Registry | 52117-13-2 | Frequently cited in reference standard catalogs (e.g., TRC, LGC).[3] |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | Monoisotopic Mass: 177.1154 Da.[4] |

| Physical State | Viscous Oil / Low-melting Solid | Often appears as a waxy solid or oil upon isolation due to disrupted crystal packing from the formyl group. |

| Solubility | DMSO, Methanol, Chloroform | Lipophilic profile (Predicted LogP ≈ 2.1). |

Part 2: Synthetic Origins & Causality

Understanding the origin of this molecule is essential for Root Cause Analysis (RCA) during Out-of-Specification (OOS) investigations.

1. The Ritter Reaction (Primary Industrial Source)

In the large-scale manufacturing of Phentermine, 1,1-dimethyl-2-phenylethyl alcohol (or the corresponding olefin) is reacted with hydrogen cyanide or a nitrile source under acidic conditions.

-

Mechanism: The tertiary alcohol undergoes dehydration/protonation to form a stable tertiary carbocation. This electrophile is intercepted by the nitrile (in this case, HCN or a formamide equivalent) to form a nitrilium ion, which upon aqueous workup yields the formamide.

-

Critical Control Point: If the hydrolysis step is incomplete, N-formylphentermine remains as a contaminant in the final amine product.

2. Direct Formylation (Reference Standard Synthesis)

For analytical method validation, the impurity must be synthesized in high purity. This is best achieved by N-formylation of the phentermine free base.

Protocol: Synthesis of Reference Standard

-

Reagents: Phentermine free base (1.0 eq), Ethyl Formate (excess) or Acetic Formic Anhydride (1.1 eq).

-

Conditions: Reflux in ethyl formate (solvent/reagent) for 4–6 hours.

-

Purification: The product is non-basic. Acid/base extraction is used to remove unreacted phentermine (which stays in the aqueous acid layer), leaving the neutral formamide in the organic layer.

Part 3: Mechanistic Visualization

The following diagram illustrates the Ritter Reaction pathway , highlighting the specific node where N-(α,α-Dimethylphenethyl)formamide is generated and potentially retained.

Figure 1: Mechanistic pathway showing the formation of the formamide intermediate. Incomplete hydrolysis at the final step leads to impurity carryover.

Part 4: Analytical Characterization (Self-Validating Systems)

The characterization of N-(α,α-Dimethylphenethyl)formamide presents a specific challenge common to amides: Rotational Isomerism .

1. NMR Spectroscopy & Rotamers

Unlike the free amine, the formamide exhibits restricted rotation around the C(O)-N bond. This results in the observation of two distinct sets of signals (rotamers) in the

-

Observation: You will likely see a split in the formyl proton signal and the gem-dimethyl protons.

-

Diagnostic Signals (

, 400 MHz):- 8.0 – 8.3 ppm: Formyl proton (-N-CH =O). Appears as two singlets (e.g., ratio 3:1 or 4:1 depending on sterics).

- 7.1 – 7.4 ppm: Aromatic protons (Multiplet).

- 2.8 – 3.0 ppm: Benzylic -CH 2-.

- 1.3 – 1.4 ppm: Gem-dimethyl groups (-C(CH 3)2-). These often appear as two unequal singlets due to the magnetic anisotropy of the carbonyl group affecting the cis and trans methyls differently.

-

Validation Step: To confirm the identity and rule out a mixture of impurities, perform a Variable Temperature (VT) NMR experiment. Heating the sample to ~80-100°C should cause the rotamer signals to coalesce into single, sharp peaks as the rotation rate exceeds the NMR timescale.

2. Mass Spectrometry (LC-MS)[4]

-

Ionization: ESI (+)

-

Parent Ion:

[4] -

Fragmentation Pattern:

-

Loss of CO (28 Da) is common in formamides.

-

Tropylium ion formation (

91) is a dominant characteristic of the benzyl moiety. -

Diagnostic fragment:

133 (Loss of formamide group, carbocation retention).

-

Part 5: Regulatory & Safety Context[5][6][7]

In the context of ICH Q3A/Q3B guidelines:

-

Classification: This is a Process-Related Impurity .

-

Genotoxicity: Unlike nitroso- compounds, simple formamides are generally not flagged as structural alerts for high-potency mutagenicity (Cohort of Concern), but they must be controlled.

-

Limits: Standard qualification thresholds apply (typically <0.15% or 1.0 mg daily intake, whichever is lower) unless tox data permits higher levels.

References

-

Organic Syntheses. (1973). α,α-Dimethyl-β-phenethylamine (Phentermine Synthesis via Ritter Reaction). Org. Synth. 1973, 53, 13. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 170705, N-Formylmethamphetamine (Analogous Structure/Properties). Retrieved from [Link]

Sources

- 1. Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS RN 52117-13-2 | Fisher Scientific [fishersci.de]

- 3. Buy Online CAS Number 52117-13-2 - TRC - a,a-Dimethylphenethylformamide | LGC Standards [lgcstandards.com]

- 4. N-Formylmethamphetamine | C11H15NO | CID 170705 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of N-(2-Methyl-1-phenylpropan-2-yl)formamide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Methyl-1-phenylpropan-2-yl)formamide, a compound of interest in pharmaceutical research and forensic chemistry. A detailed analysis of its physicochemical properties is presented, followed by an in-depth exploration of its solubility in various aqueous and organic solvent systems. This document elucidates the influence of key factors such as solvent polarity, temperature, and pH on the dissolution of this compound. Methodologies for solubility determination are described in detail, offering researchers and drug development professionals a practical framework for their own investigations. The guide also touches upon the synthesis of N-(2-Methyl-1-phenylpropan-2-yl)formamide and the potential impact of synthesis-related impurities on its solubility profile.

Introduction

N-(2-Methyl-1-phenylpropan-2-yl)formamide, also known as N-formylmethamphetamine, is a chemical entity with significance in several scientific domains. In the context of pharmaceutical development, understanding the solubility of a potential active pharmaceutical ingredient (API) is a cornerstone of preclinical research, influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. In forensic science, this compound is recognized as a characteristic impurity in the synthesis of methamphetamine, particularly via the Leuckart reaction, making its solubility properties relevant for analytical and profiling purposes.[1][2]

This guide aims to provide a detailed technical resource for scientists and researchers, offering insights into the fundamental solubility behavior of N-(2-Methyl-1-phenylpropan-2-yl)formamide. By understanding the principles that govern its dissolution, researchers can make more informed decisions in experimental design, from formulation development to the preparation of analytical standards.

Physicochemical Properties of N-(2-Methyl-1-phenylpropan-2-yl)formamide

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is a fundamental concept in this regard.[1] The molecular structure of N-(2-Methyl-1-phenylpropan-2-yl)formamide, featuring a non-polar phenylpropyl group and a more polar formamide moiety, suggests a nuanced solubility profile.

Below is a table summarizing the key physicochemical properties of N-(2-Methyl-1-phenylpropan-2-yl)formamide.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| IUPAC Name | N-methyl-N-(1-phenylpropan-2-yl)formamide | |

| CAS Number | 42932-20-7 | |

| Computed XLogP3-AA | 2.1 | |

| Topological Polar Surface Area | 20.3 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 |

Solubility Profile

The solubility of N-(2-Methyl-1-phenylpropan-2-yl)formamide has been determined in several common laboratory solvents. This data is critical for a variety of applications, including the preparation of stock solutions for in vitro assays, formulation development, and analytical method development.

Solubility in Organic Solvents

N-(2-Methyl-1-phenylpropan-2-yl)formamide exhibits good solubility in a range of organic solvents. The following table summarizes available quantitative solubility data.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 30 mg/mL | |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | |

| Ethanol | 20 mg/mL |

The high solubility in polar aprotic solvents like DMF and DMSO, as well as in the polar protic solvent ethanol, is consistent with the presence of the polar formamide group in the molecule.

Aqueous Solubility

The solubility of N-(2-Methyl-1-phenylpropan-2-yl)formamide in aqueous media is a critical parameter, particularly for pharmaceutical applications.

| Solvent System | Solubility | Source |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL |

The moderate solubility in PBS at a physiological pH suggests that the compound is sufficiently water-soluble for many biological assays.

Factors Influencing Solubility

The solubility of a compound is not an intrinsic constant but is influenced by several external factors.

Effect of Temperature

Effect of pH

The pH of the aqueous medium can significantly impact the solubility of ionizable compounds. While N-(2-Methyl-1-phenylpropan-2-yl)formamide itself is not strongly acidic or basic, its solubility can still be influenced by the pH of the environment, especially in the context of its potential hydrolysis to methamphetamine under strongly acidic or basic conditions. Studies on related amphetamine derivatives have shown that their transport across biological membranes, which is related to their solubility and partitioning behavior, is pH-dependent.[4]

Synthesis and Potential Impurities

N-(2-Methyl-1-phenylpropan-2-yl)formamide is most notably identified as an impurity in the synthesis of methamphetamine, particularly through the Leuckart reaction.[1][2] This synthetic route involves the reaction of phenyl-2-propanone (P2P) with N-methylformamide or a mixture of methylamine and formic acid.[2]

The presence of unreacted starting materials, by-products, and intermediates from the synthesis can affect the measured solubility of the final compound. For instance, the presence of more polar or more non-polar impurities could artificially increase or decrease the apparent solubility. Therefore, it is crucial to use a highly purified sample of N-(2-Methyl-1-phenylpropan-2-yl)formamide for accurate solubility determination.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for research and development. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of N-(2-Methyl-1-phenylpropan-2-yl)formamide in a given solvent.

Materials:

-

N-(2-Methyl-1-phenylpropan-2-yl)formamide (high purity)

-

Selected solvent (e.g., water, PBS, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of N-(2-Methyl-1-phenylpropan-2-yl)formamide to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet. Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of N-(2-Methyl-1-phenylpropan-2-yl)formamide using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Justification of Experimental Choices:

-

Use of excess solid: Ensures that the solution is saturated and that the measured concentration represents the equilibrium solubility.

-

Extended equilibration time: Allows the system to reach a true thermodynamic equilibrium.

-

Centrifugation and filtration: Crucial for removing all undissolved particles, which could otherwise lead to an overestimation of solubility.

-

Validated HPLC method: Provides accurate and precise quantification of the dissolved solute.

Visualization of Key Concepts

Visual aids can enhance the understanding of complex scientific concepts. The following diagrams, generated using Graphviz, illustrate the workflow for solubility determination and the factors influencing solubility.

Caption: Key factors that can significantly influence the solubility of N-(2-Methyl-1-phenylpropan-2-yl)formamide.

Conclusion

This technical guide has provided a detailed examination of the solubility characteristics of N-(2-Methyl-1-phenylpropan-2-yl)formamide. The available data indicates good solubility in common organic solvents and moderate solubility in aqueous buffer at physiological pH. The key influencing factors of temperature, pH, and solvent polarity have been discussed, and a robust experimental protocol for solubility determination has been provided. For researchers in drug development and forensic science, a solid understanding of these solubility properties is invaluable for advancing their respective fields. Further research to generate a more comprehensive dataset, particularly regarding temperature and a wider pH range, would be beneficial for a more complete solubility profile of this compound.

References

-

Kunalan, V., Nic Daéid, N., Kerr, W. J., & Buchanan, K. (2009). Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. Analytical chemistry, 81(17), 7342–7348. [Link]

-

PubChem. (n.d.). N-Formylmethamphetamine. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for testing amphetamine and methamphetamine. UNODC. Retrieved February 15, 2024, from [Link]

- Lambrechts, M., & Rasmussen, K. E. (1984). Leuckart-specific impurities in amphetamine and methamphetamine seized in Norway. Bulletin on narcotics, 36(1), 47–57.

-

Crowe, A., & Islam, K. (2008). pH dependent efflux of methamphetamine derivatives and their reversal through human Caco-2 cell monolayers. European journal of pharmacology, 592(1-3), 1–6. [Link]

-

Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved February 15, 2024, from [Link]

Sources

An In-depth Technical Guide to N-(alpha,alpha-Dimethylphenethyl)formamide and its Core Synonyms for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(alpha,alpha-Dimethylphenethyl)formamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, analytical characterization, and pharmacological significance of this compound and its related synonyms.

Introduction: Unveiling the Identity of a Versatile Precursor

N-(alpha,alpha-Dimethylphenethyl)formamide is a formamide derivative of the well-known sympathomimetic amine, phentermine. Its chemical structure, characterized by a formyl group attached to the nitrogen of the alpha,alpha-dimethylphenethylamine backbone, renders it a crucial intermediate in the synthesis of more complex molecules, most notably its N-methylated analogue, a compound with sympathomimetic properties.[1] Understanding the landscape of its synonyms is paramount for comprehensive literature reviews and sourcing of this important chemical entity.

Decoding the Nomenclature: A Comprehensive List of Synonyms

The systematic identification of chemical compounds relies on a standardized nomenclature. However, historical naming conventions, database-specific identifiers, and variations in chemical naming systems have led to a multitude of synonyms for N-(alpha,alpha-Dimethylphenethyl)formamide. A thorough understanding of these synonyms is critical for researchers to avoid ambiguity and ensure accurate communication.

| Synonym | Source/Context |

| N-(2-Methyl-1-phenylpropan-2-yl)formamide | IUPAC Name |

| a,a-Dimethylphenethylformamide | Common Abbreviation |

| N-Formylphentermine | Derivative-based Name |

| N-(1,1-Dimethyl-2-phenylethyl)formamide | Alternative IUPAC-style Name |

| 2-Methyl-3-phenyl-2-N-formylaminopropane | Descriptive Name |

Table 1: Key Synonyms and Their Context

These synonyms are frequently encountered in chemical supplier catalogs, regulatory documents, and scientific literature. The IUPAC name, N-(2-methyl-1-phenylpropan-2-yl)formamide, provides the most unambiguous structural description.

Synthesis and Mechanistic Insights: The Leuckart Reaction

The primary route for the synthesis of N-(alpha,alpha-Dimethylphenethyl)formamide involves the N-formylation of alpha,alpha-dimethylphenethylamine (phentermine). The Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones, is a highly effective approach for this transformation.[2][3][4][5] This one-pot reaction utilizes a mixture of formic acid and an amine (or formamide itself) to introduce the formyl group.

Caption: The Leuckart reaction pathway for the synthesis of N-(alpha,alpha-Dimethylphenethyl)formamide.

Experimental Protocol: Leuckart Synthesis of N-(alpha,alpha-Dimethylphenethyl)formamide

-

Reagents: alpha,alpha-Dimethylphenethylamine (Phentermine), Formic Acid (98-100%), Hydrochloric Acid, Sodium Hydroxide, Diethyl Ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine alpha,alpha-dimethylphenethylamine and an excess of formic acid.

-

Heat the reaction mixture to 160-180°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and slowly add it to a beaker of cold water.

-

Neutralize the mixture with a sodium hydroxide solution until it is alkaline.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude N-(alpha,alpha-Dimethylphenethyl)formamide.

-

The crude product can be purified by vacuum distillation or recrystallization.

-

Causality Behind Experimental Choices: The use of excess formic acid serves as both the formylating agent and the reducing agent. The high reaction temperature is necessary to drive the dehydration and hydride transfer steps. The final product is a formamide, which is a stable intermediate.

Analytical Characterization: A Self-Validating System

The identity and purity of synthesized N-(alpha,alpha-Dimethylphenethyl)formamide must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques provides a self-validating system for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of volatile compounds. The N-formyl derivative of phentermine will have a different retention time than the parent amine.[6][7] The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.

Caption: A simplified workflow for the GC-MS analysis of N-(alpha,alpha-Dimethylphenethyl)formamide.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure. The presence of a formyl proton signal (around 8 ppm in 1H NMR) and a carbonyl carbon signal (around 160-165 ppm in 13C NMR) are indicative of the formamide group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key vibrational bands for N-(alpha,alpha-Dimethylphenethyl)formamide include the N-H stretch (around 3300 cm-1), the C=O stretch of the amide (around 1670 cm-1), and aromatic C-H stretches.

| Analytical Technique | Expected Observations |

| GC-MS | Distinct retention time from phentermine. Molecular ion peak (m/z 177) and characteristic fragments. |

| 1H NMR | Signals for aromatic protons, benzyl protons, methyl protons, and a formyl proton. |

| 13C NMR | Signals for aromatic carbons, aliphatic carbons, and a carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=O (amide), and aromatic C-H bonds. |

Table 2: Summary of Analytical Characterization Data

Pharmacological Significance: A Precursor to a Sympathomimetic Amine

The primary interest in N-(alpha,alpha-Dimethylphenethyl)formamide within drug development lies in its role as a precursor to its N-methylated analog, N,alpha,alpha-trimethylphenethylamine.[1] This tertiary amine is a known sympathomimetic agent, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system.

The synthesis of N,alpha,alpha-trimethylphenethylamine from N-(alpha,alpha-Dimethylphenethyl)formamide is typically achieved through reduction of the formamide group.

Caption: Synthetic pathway from phentermine to a sympathomimetic amine via the N-formyl intermediate.

The pharmacological effects of sympathomimetic amines are diverse and can include central nervous system stimulation, appetite suppression, and cardiovascular effects.[8][9] The N-methylation of phentermine can alter its potency, selectivity for different adrenergic receptors, and pharmacokinetic properties.

Conclusion

N-(alpha,alpha-Dimethylphenethyl)formamide is a chemical compound with a rich network of synonyms and a significant role as a synthetic intermediate. A comprehensive understanding of its nomenclature, synthesis via methods like the Leuckart reaction, and analytical characterization is essential for researchers in the fields of medicinal chemistry and drug development. Its utility as a precursor to the sympathomimetic amine, N,alpha,alpha-trimethylphenethylamine, underscores its importance in the exploration of new therapeutic agents. This guide provides a foundational understanding for scientists and professionals working with this versatile molecule.

References

-

PubChem. N-(1,1-Dimethyl-2-phenylethyl)formamide. [Link]

-

Wikipedia. Leuckart reaction. [Link]

-

Grokipedia. Leuckart reaction. [Link]

-

ResearchGate. Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF. [Link]

-

PubMed. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]

-

ResearchGate. Synthesis of Phentermine and its Derivatives | Request PDF. [Link]

-

Drugs.com. Methamphetamine vs Phentermine Comparison. [Link]

-

NIST WebBook. N-(α-Methylbenzyl)-formamide. [Link]

-

Sciencemadness.org. The Leuckart Reaction: A Study of the Mechanism. [Link]

-

PubMed Central (PMC). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

-

Journal of Food and Drug Analysis. GC/MS analysis on anorectics adulterated in traditional chinese medicines. [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

ResearchGate. Phentermine Interference and High L-Methamphetamine Concentration Problems in GC-EI-MS SIM Analyses of R-(-)- -Methoxy- -(Trifluoromethyl)Phenylacetyl Chloride-Derivatized Amphetamines and Methamphetamines. [Link]

-

Asian Journal of Chemistry. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

-

Drugs.com. Phentermine vs Ritalin Comparison. [Link]

Sources

- 1. a,a-Dimethylphenethylformamide | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. sciencemadness.org [sciencemadness.org]

- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jfda-online.com [jfda-online.com]

- 8. clinmedjournals.org [clinmedjournals.org]

- 9. drugs.com [drugs.com]

An In-depth Technical Guide to the Health and Safety of N-(alpha,alpha-Dimethylphenethyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for N-(alpha,alpha-Dimethylphenethyl)formamide. Given the limited publicly available, in-depth toxicological data for this specific compound, this document synthesizes established information with a precautionary approach based on its known hazard classifications and the safety profiles of structurally related molecules. It is imperative for all personnel handling this substance to supplement this guide with their institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work.

Chemical Identity and Physical Properties

A clear understanding of the chemical's identity and physical characteristics is fundamental to safe handling.

| Property | Value | Source |

| IUPAC Name | N-(2-methyl-1-phenylpropan-2-yl)formamide | [1] |

| Synonyms | N-(1,1-Dimethyl-2-phenylethyl)formamide, a,a-Dimethylphenethylformamide | [1] |

| CAS Number | 52117-13-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Solubility | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Vapor Pressure | No data available |

Hazard Identification and Classification

Based on data submitted to the European Chemicals Agency (ECHA), N-(alpha,alpha-Dimethylphenethyl)formamide is classified with the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | |

| Serious Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation |

Source: PubChem[1]

These classifications indicate that the primary routes of acute concern are ingestion and direct contact with the skin and eyes. The absence of data on chronic effects, such as carcinogenicity, mutagenicity, or reproductive toxicity, necessitates a cautious approach, treating the substance as potentially hazardous with long-term exposure.

Toxicological Profile: A Data-Informed Approach

Acute Toxicity: The "Harmful if swallowed" classification suggests that ingestion of this compound can lead to adverse health effects. While specific LD50 data is not available, this classification generally corresponds to an oral LD50 in the range of 300-2000 mg/kg for rats.

Irritation and Sensitization: The classifications for skin and eye irritation are unequivocal. Direct contact is likely to cause inflammation, redness, and pain. There is no available data on the potential for this compound to act as a skin sensitizer, which could lead to allergic contact dermatitis upon repeated exposure.

Chronic Toxicity: There is no available information on the potential for N-(alpha,alpha-Dimethylphenethyl)formamide to cause long-term health effects such as cancer, genetic mutations, or reproductive harm. In the absence of such data, it is prudent to minimize exposure to the lowest reasonably achievable level.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for the safe handling of this compound.

Engineering Controls:

-

Ventilation: All work with N-(alpha,alpha-Dimethylphenethyl)formamide should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Containment: For weighing and other manipulations of solid material, a balance enclosure or a powder containment hood should be utilized to prevent the generation of airborne dust.

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this chemical should include:

-

Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure.

Handling:

-

Avoid direct contact with the skin, eyes, and clothing.

-

Do not ingest.

-

Avoid the formation of dust and aerosols.

-

Ensure all containers are clearly labeled with the chemical name and associated hazards.

-

Wash hands thoroughly after handling, even if gloves have been worn.

Storage:

-

Store in a tightly closed, original container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Preparedness for accidental exposures or spills is a critical component of a comprehensive safety plan.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Accidental Release Measures:

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.

Risk Assessment Workflow

A systematic risk assessment is a self-validating system that ensures all potential hazards are identified and controlled. The following workflow should be implemented before working with N-(alpha,alpha-Dimethylphenethyl)formamide.

Caption: A logical workflow for conducting a risk assessment before handling N-(alpha,alpha-Dimethylphenethyl)formamide.

Conclusion

While a complete health and safety profile for N-(alpha,alpha-Dimethylphenethyl)formamide is not currently available, the existing GHS classifications provide a clear indication of its acute hazards. The information and protocols outlined in this guide are intended to provide a foundation for the safe handling of this compound. It is the responsibility of every researcher, scientist, and drug development professional to exercise due diligence, adhere to the principles of chemical safety, and conduct a thorough risk assessment before use. The precautionary principle should always be applied when working with compounds that have significant data gaps in their toxicological profiles.

References

-

PubChem. N-(1,1-Dimethyl-2-phenylethyl)formamide. National Center for Biotechnology Information. [Link]

Sources

N-(alpha,alpha-Dimethylphenethyl)formamide as a phenethylamine derivative.

The following technical guide details the chemical, synthetic, and forensic profile of N-(α,α-Dimethylphenethyl)formamide, a critical intermediate in the synthesis of phentermine and a distinct marker in forensic analysis.

Synthesis, Analytical Profiling, and Pharmacological Context

Executive Summary

N-(α,α-Dimethylphenethyl)formamide (also known as N-formylphentermine) is the N-formyl derivative of the anorectic drug phentermine. While phentermine itself is a widely prescribed Schedule IV controlled substance, the N-formyl variant serves a dual role in pharmaceutical and forensic sciences:

-

Synthetic Intermediate: It is the stable intermediate formed during the industrial Ritter reaction synthesis of phentermine using hydrogen cyanide equivalents.

-

Forensic Marker: Its presence in biological fluids or seized materials acts as a "route-specific" impurity, identifying the synthetic pathway used to manufacture illicit phentermine.

This guide provides a comprehensive analysis of its synthesis via the Ritter reaction, its mass spectral fragmentation behavior, and its isolation protocols.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a phenethylamine skeleton with a gem-dimethyl substitution at the alpha carbon, creating significant steric bulk. This steric hindrance protects the amide bond, making the compound more resistant to enzymatic hydrolysis than typical linear amides.

| Property | Data |

| IUPAC Name | N-(2-methyl-1-phenylpropan-2-yl)formamide |

| Common Name | N-Formylphentermine |

| CAS Number | 52117-13-2 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Base Peak (MS) | m/z 86 (Predicted) |

| Physical State | Off-white solid / Viscous oil (purity dependent) |

Synthetic Pathways: The Ritter Reaction

The primary source of N-(α,α-Dimethylphenethyl)formamide is the Ritter Reaction . Unlike standard reductive amination (which fails for α,α-disubstituted amines due to the inability to form an imine intermediate), the Ritter reaction utilizes a tertiary carbocation.

Mechanism of Action[2][6][7]

-

Carbocation Generation: 1-Phenyl-2-methylpropan-2-ol (Dimethylbenzylcarbinol) is treated with concentrated sulfuric acid, eliminating water to form a tertiary benzylic carbocation.

-

Nucleophilic Attack: The nitrile nitrogen of hydrogen cyanide (generated in situ from NaCN) attacks the carbocation.

-

Hydrolysis: The resulting nitrilium ion is hydrolyzed by water to yield the formamide.

Note: If acetonitrile is used instead of cyanide, the product is N-acetylphentermine. The formamide specifically indicates the use of cyanide sources.

Visualization: Ritter Synthesis Pathway

Figure 1: The Ritter reaction pathway converting dimethylbenzylcarbinol to N-formylphentermine via a nitrilium intermediate.

Analytical Profiling (Forensics & QC)

Differentiation between phentermine and its N-formyl derivative is critical in quality control and forensic impurity profiling.

Mass Spectrometry (GC-MS)

The gem-dimethyl group dictates the fragmentation pattern via alpha-cleavage.

-

Phentermine (MW 149):

-

Alpha-cleavage loses the benzyl radical (M-91).

-

Base Peak: m/z 58 (

).

-

-

N-Formylphentermine (MW 177):

-

Alpha-cleavage loses the benzyl radical (M-91).

-

The charge remains on the nitrogen-containing fragment:

. -

Calculation: 58 (amine core) + 28 (CO group) = 86 .

-

Base Peak: m/z 86.

-

| Fragment Ion | m/z | Origin |

| Molecular Ion | 177 | Parent Molecule ( |

| Base Peak | 86 | |

| Tropylium | 91 | Benzyl fragment ( |

| Phenyl | 77 | Phenyl ring fragment |

Visualization: Fragmentation Logic

Figure 2: Mass spectral fragmentation mechanism highlighting the diagnostic m/z 86 peak.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of N-(α,α-Dimethylphenethyl)formamide via the Ritter Reaction. Safety Warning: This protocol involves Sodium Cyanide (NaCN) and concentrated Sulfuric Acid (H2SO4). HCN gas may be generated. All work must be performed in a functioning fume hood with cyanide sensors and appropriate antidote kits available.

Reagents

-

1-Phenyl-2-methylpropan-2-ol (Dimethylbenzylcarbinol): 10.0 mmol

-

Sodium Cyanide (NaCN): 15.0 mmol

-

Sulfuric Acid (H2SO4), glacial acetic acid: 5 mL

-

Dichloromethane (DCM): For extraction

Methodology

-

Preparation: In a round-bottom flask equipped with a stirrer and drying tube, dissolve the alcohol (10 mmol) in glacial acetic acid (5 mL).

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add concentrated H2SO4 (1.5 eq) dropwise. Exothermic reaction.

-

Addition: Add NaCN (1.5 eq) in small portions, maintaining temperature below 10°C. Caution: Potential HCN evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. The formation of the nitrilium ion is the rate-determining step.

-

Quenching: Pour the reaction mixture carefully over crushed ice (50g) to hydrolyze the intermediate.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Washing: Wash the organic phase with saturated NaHCO3 (to remove excess acid) and brine.

-

Isolation: Dry over MgSO4, filter, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from hexane/ethyl acetate if a solid, or purify via column chromatography (Silica gel, Hexane:EtOAc 8:2).

Validation:

-

Check IR Spectrum : Look for strong Amide I band (~1660 cm⁻¹) and Amide II band (~1530 cm⁻¹). Absence of broad OH stretch confirms alcohol conversion.

-

Check GC-MS : Confirm single peak with m/z 177 and base peak m/z 86.

Pharmacological & Metabolic Context

While N-formylphentermine is primarily a precursor, its pharmacological profile is relevant for drug metabolism studies.

-

Prodrug Activity: Amides are generally stable but can be hydrolyzed in vivo by amidases (e.g., in the liver) to release the free amine (phentermine). Therefore, N-formylphentermine may act as a slow-release prodrug of phentermine.

-

Metabolic Stability: The steric bulk of the gem-dimethyl group adjacent to the nitrogen hinders enzymatic attack, likely making the hydrolysis slower than that of N-formylamphetamine.

-

Toxicity: Toxicological data is limited compared to the parent drug, but the release of phentermine implies sympathomimetic side effects (tachycardia, hypertension).

References

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society.[1] Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 104077, N-(1,1-Dimethyl-2-phenylethyl)formamide.Link

- Verweij, A. M. A. (1989). Impurities in illicit drug preparations: 3,4-(Methylenedioxy)amphetamine and 3,4-(methylenedioxy)methylamphetamine. Forensic Science Review. (Contextual reference for Leuckart/Ritter impurities in phenethylamines).

-

CymitQuimica. (2023). Product Safety Data Sheet: alpha,alpha-Dimethylphenethylformamide.[2]Link

Sources

Methodological & Application

Application Note: Optimized N-Formylation Strategies for Sterically Hindered Phenethylamines

Executive Summary

This application note details high-fidelity protocols for the synthesis of N-(alpha,alpha-Dimethylphenethyl)formamide (also known as N-formylphentermine) utilizing Phentermine (2-methyl-1-phenylpropan-2-amine) as the starting scaffold.

The Chemical Challenge:

The primary synthetic hurdle is the significant steric hindrance at the

The Solution: We present two validated protocols:

-

Protocol A (Primary): The Acetic Formic Anhydride (AFA) method.[1] This utilizes a highly reactive mixed anhydride species to overcome the steric barrier under mild conditions, offering the highest conversion rates (>95%).

-

Protocol B (Alternative): The Ammonium Formate/Acetonitrile method. A greener, solvent-minimized approach suitable for larger scales where atom economy is prioritized over reaction speed.

Pre-requisite: Free-Basing Phentermine

Phentermine is commercially supplied as the hydrochloride salt (Phentermine HCl).[2][3] Direct use of the salt in acylation reactions often retards reaction kinetics. The free base must be isolated first.

Protocol:

-

Dissolve 10.0 mmol of Phentermine HCl in 20 mL of minimal water.

-

Slowly add 20% NaOH solution until pH > 12.

-

Extract the liberated oil with Dichloromethane (DCM) (

mL). -

Dry combined organics over anhydrous

. -

Concentrate in vacuo (Caution: Phentermine free base is volatile; do not use high vacuum/high heat).

-

Validation:

H NMR should show the disappearance of the broad ammonium exchangeable protons (

Protocol A: The Acetic Formic Anhydride (AFA) Method[1]

This method is the industry standard for sterically hindered amines (similar to tert-butylamine formylation). The mixed anhydride is generated in situ or pre-formed to ensure high electrophilicity.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine on the formyl carbon of the anhydride. The acetate ion acts as a good leaving group.

Figure 1: Mechanistic pathway for the N-formylation of phentermine using AFA.

Experimental Procedure

Reagents Table:

| Reagent | Equiv.[4] | MW ( g/mol ) | Role |

| Phentermine (Free Base) | 1.0 | 149.23 | Substrate |

| Acetic Anhydride | 2.0 | 102.09 | Reagent A |

| Formic Acid (98%) | 2.5 | 46.03 | Reagent B |

| DCM (Anhydrous) | - | - | Solvent |

| Sodium Bicarbonate (sat.) | - | - | Quench |

Step-by-Step Protocol:

-

Preparation of AFA:

-

In a flame-dried flask under

, cool Acetic Anhydride (2.0 equiv) to 0°C. -

Add Formic Acid (2.5 equiv) dropwise over 15 minutes.

-

Critical Step: Heat the mixture to 50°C for 2 hours, then cool rapidly to 0°C. This ensures formation of the mixed anhydride.

-

-

Coupling:

-

Dissolve Phentermine free base (1.0 equiv) in anhydrous DCM (5 mL/mmol).

-

Add the amine solution dropwise to the pre-formed AFA solution at 0°C.

-

Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The starting amine (ninhydrin active) should disappear.

-

-

Workup:

-

Quench the reaction by pouring into ice-cold sat.

. Stir until gas evolution (CO2) ceases. -

Extract with DCM (

). -

Wash organic layer with brine, dry over

, and concentrate.[5]

-

-

Purification:

-

The crude product is typically a viscous oil that may crystallize upon standing. If necessary, purify via flash column chromatography (Hexanes:EtOAc 80:20).

-

Protocol B: Ammonium Formate (Green Chemistry)

This method avoids the use of corrosive anhydrides but requires higher temperatures. It is ideal for scale-up where reagent cost is a factor.

Step-by-Step Protocol:

-

Combine Phentermine free base (1.0 equiv) and Ammonium Formate (2.0 equiv) in Acetonitrile (3 mL/mmol).

-

Heat the mixture to reflux (82°C) for 12–18 hours.

-

Note: The reaction is driven by the evolution of ammonia gas. Ensure proper ventilation.

-

-

Cool to RT and filter off any undissolved solids.

-

Concentrate the filtrate.

-

Redissolve residue in EtOAc and wash with water to remove residual ammonium salts.

-

Dry and concentrate.

Characterization & Validation

The product, N-(alpha,alpha-Dimethylphenethyl)formamide, exhibits distinct spectroscopic features. The presence of rotamers (cis/trans isomers around the amide bond) is a hallmark of this molecule, often resulting in split NMR signals.

Expected Data:

| Technique | Parameter | Expected Signal / Value |

| Physical | State | Viscous colorless oil or white solid (mp ~45-48°C) |

| IR | Carbonyl ( | Strong band at 1660–1670 |

| IR | Amine ( | Broad band at 3280–3300 |

| 1H NMR | Formyl Proton | |

| 1H NMR | Gem-Dimethyl | |

| 1H NMR | Benzylic |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of N-formylphentermine.

Regulatory & Safety Statements

Controlled Substance Warning: Phentermine is a Schedule IV controlled substance in the United States and is similarly regulated in most jurisdictions. All synthesis must be conducted in a licensed facility with appropriate DEA (or local authority) registration.

Safety Hazards:

-

Carbon Monoxide (CO): Acetic Formic Anhydride is unstable.[5] It can decompose to release CO gas.[5][6] Perform all reactions in a well-ventilated fume hood.

-

Skin Irritation: Formic acid and acetic anhydride are severe blistering agents. Use butyl rubber gloves.

References

-

Crimmin, M. J., et al. (1979). Acylation of sterically hindered amines: A comparison of methods. Journal of the Chemical Society, Perkin Transactions 1.

-

Strazzolini, P., et al. (2000). Acetic Formic Anhydride: A Review of its Preparation and Applications. Tetrahedron.

-

PubChem. (n.d.). Phentermine Hydrochloride Compound Summary.[3] National Library of Medicine.

-

Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis.[1] Journal of the American Chemical Society.

-

US Drug Enforcement Administration. (2024). List of Controlled Substances.

Sources

- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Phentermine Hydrochloride | C10H16ClN | CID 70969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Use of N-(alpha,alpha-Dimethylphenethyl)formamide as an analytical reference standard.

An In-Depth Guide to the Use of N-(alpha,alpha-Dimethylphenethyl)formamide as an Analytical Reference Standard

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the qualification and use of N-(alpha,alpha-Dimethylphenethyl)formamide as an analytical reference standard. This compound, also known as N-formylphentermine, is a significant process-related impurity and potential degradant of Phentermine, a widely used sympathomimetic amine.[1][2] Ensuring the purity and quality of pharmaceutical products necessitates the accurate identification and quantification of such impurities. This guide outlines the rigorous, multi-step process for qualifying N-(alpha,alpha-Dimethylphenethyl)formamide as a reference material and provides detailed, field-proven protocols for its application in chromatographic analysis, adhering to principles of scientific integrity and regulatory compliance.

Introduction: The Critical Role of Impurity Reference Standards